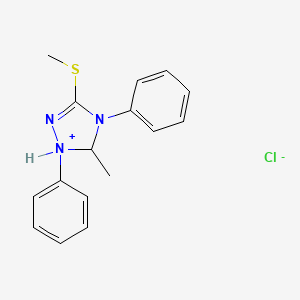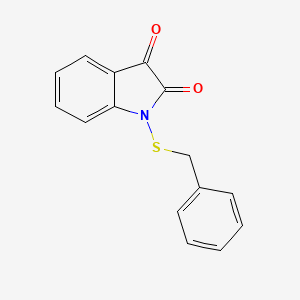
1-(Benzylsulfanyl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylsulfanyl)-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzylsulfanyl group attached to the indole core, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfanyl)-1H-indole-2,3-dione typically involves the introduction of the benzylsulfanyl group to the indole core. One common method is the nucleophilic substitution reaction where a benzylsulfanyl group is introduced to the indole ring. This can be achieved by reacting indole-2,3-dione with benzylthiol in the presence of a base such as potassium carbonate in an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzylsulfanyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The indole core can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Benzylsulfanyl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(Benzylsulfanyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The indole core can also interact with various biological pathways, influencing cellular processes such as apoptosis or cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzylsulfanyl)octan-2-ol: Another benzylsulfanyl compound with antimicrobial properties.
Benzylsulfanyl-triazolyl-indole: A compound with a similar indole core and benzylsulfanyl group, studied for its antifungal activity.
Uniqueness
1-(Benzylsulfanyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole core, which can influence its reactivity and biological activity
Propiedades
Número CAS |
53888-04-3 |
|---|---|
Fórmula molecular |
C15H11NO2S |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
1-benzylsulfanylindole-2,3-dione |
InChI |
InChI=1S/C15H11NO2S/c17-14-12-8-4-5-9-13(12)16(15(14)18)19-10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
KXZPKEBUOKIQIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSN2C3=CC=CC=C3C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


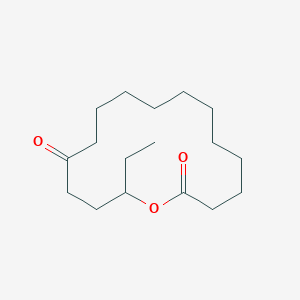
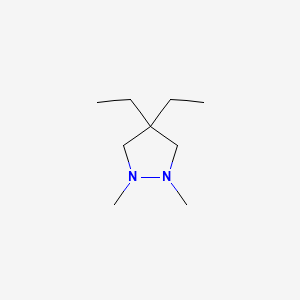
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
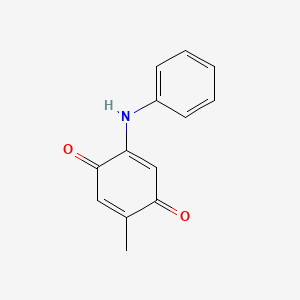

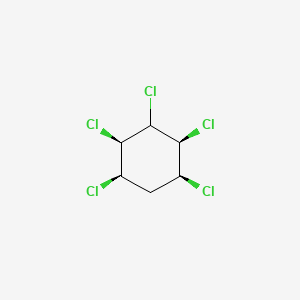
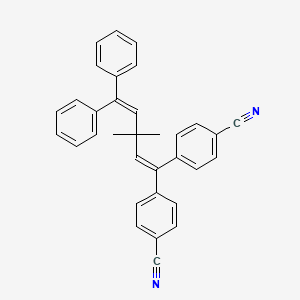
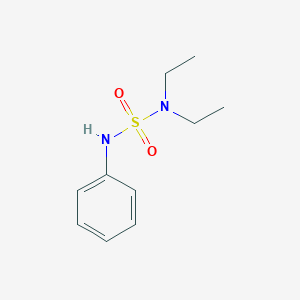

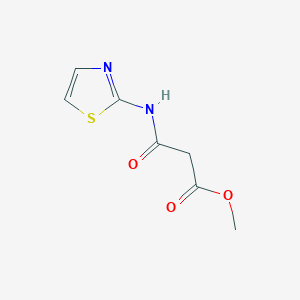

![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)
